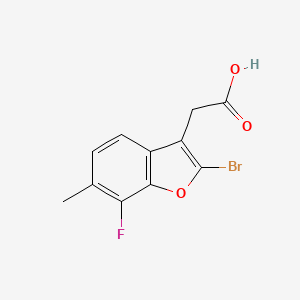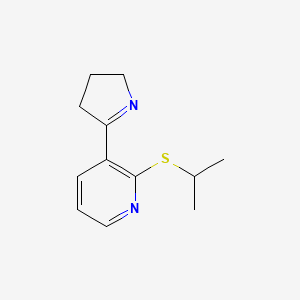
2-(2-Bromo-7-fluoro-6-methylbenzofuran-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-7-fluoro-6-methylbenzofuran-3-yl)acetic acid is a chemical compound with the molecular formula C11H8BrFO3 and a molecular weight of 287.08 g/mol . This compound is notable for its unique structure, which includes a benzofuran ring substituted with bromine, fluorine, and methyl groups. It is used in various research and industrial applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 2-(2-Bromo-7-fluoro-6-methylbenzofuran-3-yl)acetic acid typically involves several steps, including the formation of the benzofuran ring and subsequent substitution reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents can vary, but the general approach involves the coupling of a bromo-substituted benzofuran with a suitable acetic acid derivative.
Chemical Reactions Analysis
2-(2-Bromo-7-fluoro-6-methylbenzofuran-3-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzofuran ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the desired application.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound and its derivatives.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-Bromo-7-fluoro-6-methylbenzofuran-3-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-7-fluoro-6-methylbenzofuran-3-yl)acetic acid depends on its specific application. In biochemical assays, it may interact with enzymes or proteins, altering their activity or function. The molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in specific interactions with biological molecules.
Comparison with Similar Compounds
2-(2-Bromo-7-fluoro-6-methylbenzofuran-3-yl)acetic acid can be compared with other benzofuran derivatives, such as:
2-(2-Bromo-6-methylbenzofuran-3-yl)acetic acid: Lacks the fluorine substitution, which may affect its reactivity and applications.
2-(7-Fluoro-6-methylbenzofuran-3-yl)acetic acid:
2-(2-Bromo-7-fluoro-3-yl)acetic acid: Lacks the methyl substitution, which can impact its stability and reactivity.
The presence of bromine, fluorine, and methyl groups in this compound makes it unique and valuable for specific research and industrial applications .
Properties
Molecular Formula |
C11H8BrFO3 |
|---|---|
Molecular Weight |
287.08 g/mol |
IUPAC Name |
2-(2-bromo-7-fluoro-6-methyl-1-benzofuran-3-yl)acetic acid |
InChI |
InChI=1S/C11H8BrFO3/c1-5-2-3-6-7(4-8(14)15)11(12)16-10(6)9(5)13/h2-3H,4H2,1H3,(H,14,15) |
InChI Key |
QLQCWLNSKUCDKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=C(O2)Br)CC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Amino-3-isopropyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B11803829.png)
![3-Amino-2-(3-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11803836.png)


![1-(3-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)piperidine-3-carboxylic acid](/img/structure/B11803846.png)









